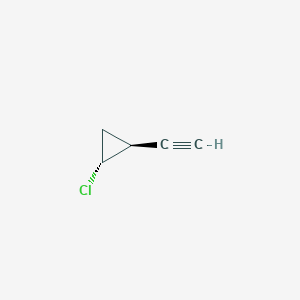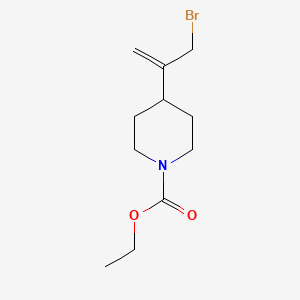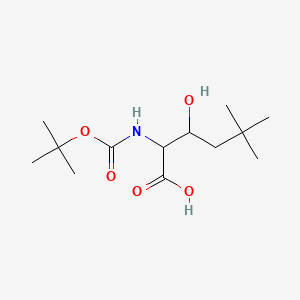
1-(3-Bromopropyl)-4-methanesulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-methanesulfonylbenzene is an organic compound with the molecular formula C10H13BrO2S. It is a white or off-white solid with a strong smell of thiol or sulfide. This compound has a melting point of about 70-71°C and a boiling point of about 287°C . It has low solubility in water and is often used as an important reagent in organic synthesis. It can be used as a starting material for making other compounds and has applications in synthetic chemicals, medicine, and scientific research .
Vorbereitungsmethoden
1-(3-Bromopropyl)-4-methanesulfonylbenzene can be prepared by the reaction of the corresponding tosyl chloride with 3-bromopropanol . The synthetic route involves the following steps:
Reaction of Tosyl Chloride with 3-Bromopropanol: This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-4-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in oxidation and reduction reactions, although these are less common.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophile or base used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-methanesulfonylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules and as a building block for drug discovery.
Medicine: The compound may be used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-4-methanesulfonylbenzene exerts its effects involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-4-methanesulfonylbenzene can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: Used in the synthesis of antibacterial agents and selective MAO-B inhibitors.
1-Bromo-3-chloropropane: Utilized as a phase separation reagent for the isolation of RNA.
(3-Bromopropyl)triphenylphosphonium bromide: Applied as a bactericidal agent and in the functionalization of gold nanoparticles.
The uniqueness of this compound lies in its combination of a bromopropyl group and a methanesulfonyl group, which provides distinct reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C10H13BrO2S |
|---|---|
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
SNHNCYXOARSXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)









